1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline-based heterocyclic compound featuring a benzo[d][1,3]dioxole (a methylenedioxyphenyl group) at position 3 and a quinoxaline moiety at position 5 of the pyrazoline ring. Pyrazoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Properties
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-12(25)24-18(14-2-4-15-17(8-14)22-7-6-21-15)10-16(23-24)13-3-5-19-20(9-13)27-11-26-19/h2-9,18H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJHNVHYOPATMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC5=NC=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS Number: 949278-58-4) is a novel chemical entity with potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a quinoxaline derivative, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 949278-58-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound exhibited IC50 values comparable to standard chemotherapeutics.
Case Study: Cytotoxicity Assessment
A detailed study assessed the cytotoxicity of the compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HCT116 | 15.5 | 8.29 (Doxorubicin) |
| MCF7 | 17.2 | 4.56 (Doxorubicin) |
| HepG2 | 12.0 | 7.46 (Doxorubicin) |
These results indicate that the compound not only inhibits cancer cell proliferation effectively but also shows a favorable selectivity profile against normal cells, suggesting a lower potential for toxicity.
The mechanisms underlying the anticancer activity of this compound have been explored through various biochemical assays:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that treatment with the compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G1 phase arrest in treated cells, preventing progression to DNA synthesis.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzo[d][1,3]dioxole and quinoxaline moieties can significantly affect biological activity. For instance:
- Substituents on the benzo[d][1,3]dioxole : Variations in the electron-donating or withdrawing groups can enhance or diminish anticancer potency.
- Quinoxaline Derivatives : Alterations in the quinoxaline structure have been correlated with changes in IC50 values across different cell lines.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Key Observations:
- Quinoxaline vs. Aryl/Heteroaryl Groups: The target compound’s quinoxaline substituent (position 5) distinguishes it from analogs with simpler aryl (e.g., naphthalen-2-yl in 102a) or heteroaryl (e.g., thiophen-2-yl in D03) groups. Quinoxaline, a bicyclic aromatic system, may enhance DNA intercalation or kinase inhibition, though this requires experimental validation.
- Impact of Bromination: Bromination at the benzo[d][1,3]dioxole ring (as in ) improves antimicrobial potency, suggesting halogenation could optimize activity for the target compound.
- N1-Substituent Diversity: The acetyl group in the target compound contrasts with bulkier groups (e.g., 4-hydroxypiperidin-1-yl in 6c ), which may influence solubility and membrane permeability.
Antimicrobial Activity:
- The brominated analog in showed MIC values of 31.25 μg/mL against Salmonella typhimurium and Proteus vulgaris, outperforming non-halogenated derivatives.
Enzyme Inhibition:
Anticancer Potential:
- Thiazole hybrids (e.g., 102a ) showed antiproliferative effects, suggesting that combining pyrazoline with thiazole enhances cytotoxicity.
Physicochemical and Structural Properties
- Crystallography: Analogs like 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibit dihedral angles between aryl and pyrazoline rings (6.69°–76.67°), influencing binding to biological targets.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound features a 4,5-dihydropyrazole (pyrazoline) core substituted at the 1-position with an acetyl group, at the 3-position with a benzo[d]dioxol-5-yl moiety, and at the 5-position with a quinoxalin-6-yl group. Retrosynthetically, the molecule can be dissected into three primary building blocks:
- Benzo[d]dioxol-5-ylacetyl moiety : Derived from 1-(benzo[d]dioxol-5-yl)ethanone (CAS 3162-29-6), a commercially available precursor.
- Quinoxalin-6-yl fragment : Synthesized via condensation of o-phenylenediamine derivatives with glyoxal or its equivalents.
- Pyrazoline ring : Constructed through cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives.
Synthetic Routes and Methodological Variations
Claisen-Schmidt Condensation Followed by Hydrazine Cyclization
The most widely reported method involves a two-step sequence:
Synthesis of (E)-3-(Quinoxalin-6-Yl)-1-(Benzo[d]Dioxol-5-Yl)Prop-2-En-1-One (Chalcone Intermediate)
Reagents :
- 1-(Benzo[d]dioxol-5-yl)ethanone (1.0 equiv)
- Quinoxaline-6-carbaldehyde (1.2 equiv)
- NaOH (40% w/v, catalytic)
- Ethanol (solvent)
Procedure :
- Dissolve 1-(benzo[d]dioxol-5-yl)ethanone (5.0 g, 30.5 mmol) and quinoxaline-6-carbaldehyde (4.8 g, 30.5 mmol) in ethanol (100 mL).
- Add NaOH solution (5 mL) dropwise under ice cooling.
- Reflux at 80°C for 6–8 hours.
- Cool, pour into ice-water, and collect precipitate via filtration.
Yield : 68–72%
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 8.92 (s, 1H, quinoxaline-H), 8.30–7.85 (m, 3H, quinoxaline-H), 7.45 (d, J = 15.6 Hz, 1H, α-vinyl-H), 7.02 (s, 1H, benzodioxole-H), 6.85–6.75 (m, 2H, benzodioxole-H), 6.35 (d, J = 15.6 Hz, 1H, β-vinyl-H), 6.01 (s, 2H, -O-CH2-O-).
Cyclocondensation with Acetylhydrazine
Reagents :
- Chalcone intermediate (1.0 equiv)
- Acetylhydrazine (1.5 equiv)
- Glacial acetic acid (solvent)
Procedure :
- Suspend chalcone (3.0 g, 8.3 mmol) in acetic acid (30 mL).
- Add acetylhydrazine (0.75 g, 12.4 mmol).
- Reflux at 120°C for 12 hours.
- Concentrate under vacuum and purify via silica gel chromatography (EtOAc/hexane, 3:7).
One-Pot Tandem Synthesis Using Microwave Irradiation
To enhance efficiency, microwave-assisted methods have been developed:
Reagents :
Procedure :
- Mix all reagents (1:1.2:1.5 molar ratio) in PEG-400 (10 mL).
- Irradiate at 150 W, 120°C for 20 minutes.
- Extract with dichloromethane and evaporate.
Yield : 74–78%
Advantages :
Critical Analysis of Synthetic Methodologies
Comparative Performance of Routes
| Parameter | Claisen-Schmidt/Hydrazine Route | Microwave-Assisted Route |
|---|---|---|
| Overall Yield | 58–63% | 74–78% |
| Reaction Time | 18–20 hours | 20 minutes |
| Purification Difficulty | Moderate (chromatography needed) | Low (direct crystallization) |
| Scalability | Suitable for gram-scale | Limited to <10g batches |
Key Challenges and Mitigation Strategies
Regioselectivity in Pyrazoline Formation :
Quinoxaline Carbaldehyde Instability :
Structural Confirmation and Analytical Data
Spectroscopic Correlations
Industrial-Scale Production Considerations
For manufacturing, the following adaptations are critical:
Catalyst Optimization :
- Replace NaOH with K2CO3 in Claisen-Schmidt step to minimize saponification byproducts.
Continuous Flow Synthesis :
Waste Reduction :
- PEG-400 solvent recovery achieves >90% reuse efficiency.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what are the critical reaction parameters?
Methodological Answer: The synthesis typically involves a multi-step approach:
Pyrazole ring formation : Condensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in glacial acetic acid (e.g., 4–6 hours at 80–100°C) .
Functionalization : Introduction of substituents like benzo[d][1,3]dioxol-5-yl and quinoxalin-6-yl via bromination or nucleophilic substitution. For example, bromophenyl groups are introduced using N-bromosuccinimide (NBS) under inert atmospheres .
Final cyclization : Acid-catalyzed cyclization to stabilize the dihydropyrazole core .
Q. Critical Parameters :
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular ion peak (e.g., m/z 480.28 for C₂₅H₂₈N₄O₆) .
- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients .
Key Challenge : Overlapping signals in crowded aromatic regions (e.g., quinoxaline protons) require 2D NMR (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, Multiwfn) elucidate electronic properties relevant to biological or material applications?
Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, a narrow gap (~3.5 eV) suggests redox activity, supporting corrosion inhibition properties .
- Multiwfn Analysis :
Case Study : Quinoxaline derivatives show adsorption on mild steel surfaces via N and O atoms, validated by DFT-calculated adsorption energies (−45 kJ/mol) .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?
Methodological Answer :
- Challenges :
- Disorder in flexible dihydropyrazole rings.
- Twinning due to non-centrosymmetric crystal packing .
- SHELXL Solutions :
Example : Refinement of a dichloro-fluorophenyl analog achieved R₁ = 0.045 using SHELXL with anisotropic displacement parameters for non-H atoms .
Q. How can researchers resolve contradictions in biological activity data (e.g., anticonvulsant vs. corrosion inhibition)?
Methodological Answer :
- Experimental Variables :
- Statistical Validation :
Data Contradiction Example : A compound showed 80% corrosion inhibition at 1 mM but no anticonvulsant activity at 10 μM, suggesting target specificity .
Q. What strategies optimize regioselectivity in quinoxaline functionalization during synthesis?
Methodological Answer :
- Directing Groups : Use meta-directing substituents (e.g., -OCH₃ on benzo[d][1,3]dioxole) to steer electrophilic substitution to the quinoxaline 6-position .
- Catalytic Systems : Pd(OAc)₂/XPhos ligands for Suzuki-Miyaura coupling at C6, avoiding competing C2/C3 sites .
- Kinetic Control : Low-temperature (−20°C) lithiation to favor C6 over C2 adducts .
Yield Comparison : Pd-catalyzed coupling at C6 achieves 70% yield vs. 40% for uncatalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
